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Compound of Interest

sodium 2-oxa-5-
Compound Name: )
azaspiro[3.5]nonane-7-carboxylate

CAS No.: 2839138-82-6

Cat. No.: B6608378

Get Quote

Part 1: The Strategic Imperative

The "Escape from Flatland" initiative in modern medicinal chemistry has elevated azaspiro
compounds (e.g., 2-azaspiro[3.3]heptane, 2-azaspiro[4.5]decane) from niche curiosities to
privileged scaffolds.[1] By replacing planar piperidines or piperazines with spirocyclic cores, we
increase the fraction of sp”3 carbons (

), often improving solubility and metabolic stability while creating novel IP space.[2][3][4]

However, this structural shift introduces specific toxicological liabilities.[2] The rigid, basic
nitrogen center often creates Cationic Amphiphilic Drug (CAD) characteristics, significantly
increasing the risk of phospholipidosis (PLD) and hERG channel blockade.

This guide abandons generic screening templates. Instead, it defines a risk-stratified screening
architecture specifically calibrated for the physicochemical profile of azaspiro-amines.[1]
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Part 2: Physicochemical Profiling — The "Silent"
Screen

Before wet-lab testing, azaspiro candidates must pass an in silico and physicochemical filter.[1]
The rigidity of the spiro-center often locks the nitrogen lone pair in a vector that increases
basicity compared to their monocyclic analogues.

Basicity & Lipophilicity Assessment[2][5][6]
» The Liability: High basicity (
) combined with moderate lipophilicity (

) is the primary driver for lysosomal trapping (leading to PLD) and hERG binding.

e Protocol:
o Measure

using potentiometric titration or capillary electrophoresis.[1]

o Measure
(shake-flask or chromatographic hydrophobicity index).[1]
» Decision Matrix:
o Green Flag:

AND

1]

o Red Flag:

AND

(High risk of PLD/hERG).

Part 3: Cardiotoxicity Screening (hERG Inhibition)
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Azaspiro compounds are frequent offenders in hERG blockade due to the "pharmacophore
trap": the charged spiro-amine mimics the pore-blocking ammonium of known anti-arrhythmics.

[1]

Mechanism of Action

The hERG channel possesses a large inner cavity with aromatic residues (Tyr652, Phe656).
The azaspiro cation forms a

-cation interaction, while the hydrophobic spiro-tails engage in hydrophobic stacking.[1]

Experimental Protocol: Thallium Flux Assay (Tier 1)

» Why: High-throughput surrogate for patch clamp.[1]

o Cell Line: HEK293 stably expressing hERG and loaded with a Thallium-sensitive dye (e.g.,
FluxOR™).[1]

e Method:
o Seeding: 15,000 cells/well in 384-well PDL-coated plates.
o Dye Loading: Incubate with thallium-sensitive dye for 60 min at RT.
o Compound Addition: Add azaspiro compounds (7-point dilution, 0.01-30 pM).
o Stimulus: Inject stimulus buffer containing

and
(to depolarize).

o Readout: Kinetic fluorescence measurement (Ex/Em 490/525 nm).
» Validation: Reference compound E-4031 (

nM) must be included.[1]

Diagram: hERG Inhibition Pathway[5]
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Caption: Mechanism of hERG blockade by azaspiro cations leading to cardiotoxicity.[1]

Part 4: Cellular Toxicity & Phospholipidosis (PLD)[7]

This is the critical differentiator for azaspiro screening. Standard cytotoxicity (MTT/ATP) is
insufficient because it detects cell death, not sublethal lysosomal dysfunction.

The PLD Liability

Azaspiro amines accumulate in lysosomes via ion trapping (pH gradient). They inhibit
phospholipases (LPLA2) or bind phospholipids, causing the formation of Lamellar Bodies
(foamy appearance).

Protocol: High-Content Screening (HCS) for PLD

o System: HepG2 cells (metabolically active) or HUVEC.[1]
o Markers:
o HCS LipidTOX™ Red: Stains intracellular phospholipid accumulation.[1][5]
o Hoechst 33342: Nuclear counterstain.
o Workflow:
o Culture: Seed HepG2 cells at 5,000 cells/well (96-well).
o Treatment: Incubate with compounds (1-100 uM) for 48 hours (accumulation is slow).

o Staining: Add LipidTOX Red (1:1000) and Hoechst for 30 min.[1] Do not wash (mix-and-
read).[1]
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o Imaging: Automated confocal microscopy (20x objective). Quantify "Spot Intensity per
Cell."

o Data Interpretation:
o PLD Positive: >2-fold increase in cytoplasmic spot intensity vs. vehicle.[1]
o Cytotoxicity: >50% decrease in nuclear count (simultaneous readout).

Table 1: Interpretation of PLD Screening Data

Compound LipidTOX . .
. Nuclear Count Interpretation Action
Class Signal
No PLD, Non-
Clean Low (<1.5x) Normal ) Proceed
toxic
Specific PLD ) o Redesign (Lower
High (>3x) Normal Phospholipidosis
Inducer LogP/pKa)
Cytotoxic Low/High Low (<50%) General Toxicity Discard
Amiodarone ) N )
Very High Normal/Low Positive Control Validates Assay
(Control)

Part 5: Metabolic Stability & Reactive Metabolites[1]

While azaspiro rings (e.g., spiro[3.3]heptane) are generally more stable than piperazines, the
strained rings can be susceptible to oxidative ring opening or formation of reactive iminium
species.

Protocol: Microsomal Stability with GSH Trapping[1]

o Objective: Detect reactive electrophilic metabolites (e.g., ring-opened aldehydes or quinone-
imines).

e System: Human Liver Microsomes (HLM) + NADPH + Glutathione (GSH).[1]

o Method:
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[e]

Incubate compound (10 uM) with HLM (1 mg/mL).[1]

(¢]

Add GSH (5 mM) to trap soft electrophiles; add KCN (1 mM) if checking for hard
electrophiles (cyano-adducts).[1]

o

Quench at T=0, 15, 30, 60 min with cold acetonitrile.

[¢]

Analysis: LC-MS/MS (High Res). Look for [M + GSH] adducts.

e Red Flag: Observation of GSH adducts suggests the spiro-cycle or its substituents are
generating reactive metabolites, posing a risk of idiosyncratic toxicity (DILI).

Part 6: Integrated Screening Workflow

The following diagram illustrates the decision logic for screening azaspiro libraries.
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Caption: Integrated decision tree for preliminary toxicity screening of azaspiro compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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